Boisiris Boisiris
Brand Name: Vulcanchem
CAS No.:
VCID: VC18477738
InChI: InChI=1S/C15H26O/c1-6-16-15(5)10-8-12-11(2)13(15)7-9-14(12,3)4/h12-13H,2,6-10H2,1,3-5H3/t12-,13-,15?/m0/s1
SMILES:
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

Boisiris

CAS No.:

Cat. No.: VC18477738

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Boisiris -

Specification

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane
Standard InChI InChI=1S/C15H26O/c1-6-16-15(5)10-8-12-11(2)13(15)7-9-14(12,3)4/h12-13H,2,6-10H2,1,3-5H3/t12-,13-,15?/m0/s1
Standard InChI Key LUNAXRIJWWBQTE-QNIGDANOSA-N
Isomeric SMILES CCOC1(CC[C@H]2C(=C)[C@@H]1CCC2(C)C)C
Canonical SMILES CCOC1(CCC2C(=C)C1CCC2(C)C)C

Introduction

Chemical Identity and Structural Attributes

Boisiris is characterized by its bicyclo[3.3.1]nonane backbone, a bridged bicyclic framework featuring an ethoxy group, methyl substituents, and a methylene bridge. Its IUPAC name, (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, reflects its stereochemistry and functional groups . The compound’s three-dimensional conformation contributes to its stability and interaction with olfactory receptors.

Molecular and Structural Data

PropertyValue
CAS Number68845-00-1
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.37 g/mol
Boiling Point263°C at 101.325 kPa
Density0.921 g/cm³ at 20°C
Flash Point89°C (192°F)
Log Pow (Octanol-Water Partition Coefficient)>6

The compound’s high Log Pow value (>6) indicates significant lipophilicity, which influences its bioaccumulation potential and environmental persistence.

Synthesis and Production

While detailed industrial synthesis protocols for Boisiris are proprietary, general methods for analogous bicyclic compounds involve acid-catalyzed etherification and cyclization reactions. A proposed pathway includes the reaction of 2,6,6-trimethylbicyclo[3.3.1]nonane with ethanol in the presence of a Lewis acid catalyst, followed by purification via fractional distillation . Industrial production prioritizes yield optimization and purity, adhering to safety and environmental regulations.

Physicochemical Properties

Boisiris exhibits stability across a pH range of 5–12, making it suitable for incorporation into diverse cosmetic formulations. Its low volatility ensures longevity in fragrance applications, functioning as a heart note that bridges top and base notes. The compound’s woody aroma profile arises from the synergistic effects of its ethoxy group, methyl substituents, and rigid bicyclic structure, which restrict conformational flexibility and enhance scent retention .

Applications in the Fragrance Industry

Boisiris is predominantly utilized in luxury perfumery, where it serves as a heart note to impart volume and complexity. Its compatibility with citrus top notes (e.g., bergamot) and woody base notes (e.g., sandalwood) enables seamless integration into multifaceted scent profiles. Notable applications include:

  • Fine Fragrances: Enhances depth in eau de parfums and perfumes.

  • Cosmetics: Stabilizes scent in lotions and creams.

  • Home Care Products: Provides long-lasting aroma in candles and diffusers.

Environmental Impact and Ecotoxicology

Despite its low mammalian toxicity, Boisiris poses risks to aquatic ecosystems. Environment Canada classifies it as hazardous to aquatic life, with long-term effects due to its bioaccumulation potential. Key ecotoxicological data include:

Environmental ParameterAssessment
BiodegradabilityNon-biodegradable
Aquatic ToxicityToxic to fish and invertebrates
BioaccumulationHigh (Log Pow >6)

Regulatory frameworks mandate controlled disposal to mitigate environmental release.

Research Findings and Case Studies

Perfume Development Case Study

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